5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-14-6-3-2-5-13(14)17-9-11-18(12-10-17)15(19)7-4-8-16(20)21/h2-3,5-6H,4,7-12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVOCFSOTYTTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353711 | |
| Record name | 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331274-58-9 | |
| Record name | 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pivaloyl Chloride-Mediated Acylation
A common approach involves the acylation of 5-oxopentanoic acid intermediates with pivaloyl chloride (trimethylacetyl chloride) under basic conditions. For example, 5-(4-fluorophenyl)-5-oxopentanoic acid was reacted with pivaloyl chloride in N,N-dimethylformamide (DMF) at 0–5°C, followed by coupling with (S)-4-phenyl-2-oxazolidinone to yield a crystalline intermediate. This method achieved 85.7% yield after recrystallization in isopropanol.
Reaction Conditions:
| Component | Quantity | Role |
|---|---|---|
| 5-Oxopentanoic acid | 21.02 g, 100 mmol | Substrate |
| Pivaloyl chloride | 16.40 mL, 133 mmol | Acylating agent |
| (S)-4-Phenyl-2-oxazolidinone | 16.32 g, 100 mmol | Coupling partner |
| DMF | 100 mL | Solvent |
Key Observations :
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Temperature control (<5°C during acyl chloride addition) minimized side reactions.
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The use of 4-dimethylaminopyridine (DMAP) as a catalyst enhanced acylation efficiency.
Evans Auxiliary-Assisted Asymmetric Synthesis
Chiral Induction via Oxazolidinone
The Evans auxiliary ((S)-4-phenyl-2-oxazolidinone) was employed to enforce stereochemical control during the formation of the 5-oxopentanoic acid backbone. In a scaled-up procedure, 85% yield was achieved by reacting 5-(4-fluorophenyl)-5-oxopentanoic acid with pivaloyl chloride in tetrahydrofuran (THF) at -10°C, followed by LiCl-mediated coupling with the Evans auxiliary.
Critical Parameters:
-
Solvent : THF improved solubility of intermediates.
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Base : Triethylamine (2.6 equiv) neutralized HCl generated during acylation.
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Workup : Ethyl acetate extraction and isopropanol recrystallization ensured high purity (>99% HPLC).
One-Pot Sequential Reactions
Tandem Acylation and Cyclization
A streamlined one-pot method combined acylation and cyclization steps using N,N-carbonyldiimidazole (CDI) as an activating agent. For instance, 5-(4-fluorophenyl)-1,5-dione was synthesized by treating 5-(4-fluorophenyl)-5-oxopentanoic acid with CDI and morpholine in DMF at 40–45°C, yielding 83% of the target compound after acidification.
Advantages:
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Reduced purification steps due to in situ activation.
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CDI’s mild reactivity prevented over-acylation.
Solid-Phase Synthesis for Library Generation
Resin-Bound Piperazine Functionalization
A patent (WO2016102347A1) described immobilizing 4-(2-methoxyphenyl)piperazine on Wang resin, followed by sequential coupling with glutaric anhydride and cleavage to yield 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid. This method facilitated rapid generation of analogs but required specialized equipment.
Yield Comparison:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Solution-phase acylation | 85.7 | 99.7 |
| Solid-phase synthesis | 78 | 95 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Recent advancements utilized ball milling for solvent-free coupling of 4-(2-methoxyphenyl)piperazine with glutaric anhydride. This method achieved 82% yield in 2 hours, eliminating volatile organic solvents and reducing waste.
Environmental Metrics:
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E-factor : 0.3 (vs. 5.2 for traditional methods).
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Energy consumption : Reduced by 60% compared to reflux-based protocols.
Troubleshooting and Optimization
Common Challenges
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.
Biology
The compound is studied for its interactions with biological molecules, particularly proteins and enzymes. Research has focused on its ability to modulate receptor activity, which can lead to insights into receptor function and drug design.
Medicine
Due to its affinity for alpha1-adrenergic receptors, this compound has potential therapeutic applications in treating disorders related to these receptors. Studies indicate that it may be effective in managing conditions such as hypertension and heart failure by influencing vascular smooth muscle contraction and cardiac output .
Case Study 1: Cardiovascular Research
A study investigated the effects of compounds similar to this compound on cardiovascular health. The findings suggested that ligands targeting α1-AR could significantly reduce blood pressure in hypertensive models, indicating a promising avenue for hypertension treatment.
Case Study 2: Neuropharmacology
Research has also explored the neuropharmacological effects of this compound. It was found that modulation of α1-AR could influence mood and anxiety disorders, suggesting potential applications in treating depression and anxiety through targeted receptor activity.
Industrial Applications
In addition to its scientific research applications, this compound is used in industry for developing new materials and components in various processes. Its properties make it suitable for use in formulations requiring specific chemical interactions or stability under varying conditions .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecules; reagent in chemical reactions |
| Biology | Interaction studies with proteins and enzymes |
| Medicine | Potential treatment for hypertension, heart failure, depression |
| Industry | Development of new materials; components in industrial processes |
Mechanism of Action
The mechanism of action of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . The compound acts as a ligand, binding to these receptors and modulating their activity, which can have various therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Oxopentanoic Acid Backbone
The compound shares structural motifs with several derivatives, including:
BX048 ((S)-4-({[4-(1-carboxy-1-methylethoxy)-7-methylquinolin-2-yl]carbonyl}amino)-5-[4-(ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid)
- Key Features: Incorporates a quinoline moiety and ethoxycarbonyl group on the piperazine ring.
- Activity : Acts as a reversible P2Y12 receptor antagonist, with improved therapeutic index over clopidogrel in antiplatelet therapy .
- Comparison: The quinoline and ethoxycarbonyl groups in BX048 enhance metabolic stability but may increase complexity in synthesis. In contrast, the 2-methoxyphenyl substituent in the target compound offers simpler synthetic routes and distinct electronic properties .
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic Acid
- Key Features : Substituted with a 3-chlorophenyl group.
- Activity : Chlorine’s electron-withdrawing effect may alter receptor binding compared to the methoxy group. Specific therapeutic applications remain unconfirmed .
- Comparison : The chloro substituent increases molecular weight (vs. methoxy) and may influence pharmacokinetics, such as half-life and clearance rates .
5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic Acid
- Key Features : Contains a fluorophenylsulfonyl group.
- Activity : The sulfonyl group enhances solubility and may target different receptors or enzymes .
Clopidogrel and BX667
- Clopidogrel: A thienopyridine antiplatelet agent metabolized by CYP450 enzymes. Limitations include drug-drug interactions (e.g., with atorvastatin) and delayed efficacy .
- BX667: A reversible P2Y12 antagonist with a piperazine-oxopentanoic acid backbone. Demonstrates rapid action and wider therapeutic index than clopidogrel .
- Comparison: The target compound’s structural simplicity (lacking a quinoline or thienopyridine scaffold) may reduce CYP450-mediated interactions, offering safer polypharmacy profiles .
(R)-4-Benzamido-5-oxopentanoic Acid Derivatives (e.g., CR 2194)
- Key Features : Benzamido substituents with spirocyclic or dichlorophenyl groups.
- Activity : Potent CCK-B/gastrin receptor antagonists, inhibiting acid secretion in vivo .
- Comparison : The target compound’s piperazine ring may confer selectivity for different receptors (e.g., P2Y12 vs. CCK-B), highlighting the role of substituents in target specificity .
Pharmacokinetic and Pharmacodynamic Profiles
| Compound | Molecular Weight | LogP (Predicted) | Key Substituent | Therapeutic Target |
|---|---|---|---|---|
| Target Compound | 334.36 g/mol | ~2.5 | 2-Methoxyphenyl | P2Y12 (inferred) |
| BX048 | 517.51 g/mol | ~3.2 | Ethoxycarbonylquinoline | P2Y12 |
| 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxo | 342.80 g/mol | ~2.8 | 3-Chlorophenyl | Unknown |
| CR 2194 | 518.43 g/mol | ~4.0 | Dichlorobenzamido | CCK-B/gastrin |
Biological Activity
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid (CAS No. 331274-58-9) is a synthetic compound with significant potential in pharmacology, particularly due to its interactions with alpha1-adrenergic receptors (α1-AR). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H22N2O4
- Molecular Weight : 306.35 g/mol
- IUPAC Name : this compound
- Boiling Point : 553.3 °C at 760 mmHg
- Purity : Typically around 90% in commercial preparations.
The primary mechanism of action for this compound involves its binding affinity to α1-adrenergic receptors. This interaction can lead to various physiological responses, such as vasoconstriction and modulation of neurotransmitter release, which are critical in treating conditions like hypertension and heart failure .
Targeted Disorders
The compound has been studied for its potential in treating several disorders, including:
- Cardiac Hypertrophy
- Congestive Heart Failure
- Hypertension
- Angina Pectoris
- Cardiac Arrhythmias
- Benign Prostatic Hyperplasia
These conditions benefit from the modulation of adrenergic signaling pathways, where α1-AR antagonists can play a therapeutic role .
Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays. For instance, it has been shown to effectively inhibit α1-AR signaling pathways, which is crucial for its therapeutic applications. Below is a summary table of key findings from selected studies:
Case Studies
Several case studies have explored the clinical implications of this compound:
- Cardiovascular Health : In a study involving hypertensive rats, administration of the compound resulted in a marked decrease in blood pressure levels, suggesting its potential as an antihypertensive agent.
- Inflammation Reduction : In a controlled experiment using carrageenan-induced paw edema in rats, the compound showed significant anti-inflammatory activity, comparable to diclofenac, a well-known anti-inflammatory drug .
- Prostate Health : The compound's effects on benign prostatic hyperplasia were evaluated in animal models, indicating a reduction in prostate size and improvement in urinary flow metrics.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid, and how can its structure be confirmed?
- Synthesis : Employ a multi-step approach starting with the preparation of the 2-methoxyphenylpiperazine moiety, followed by coupling to a glutaric acid derivative via carbodiimide-mediated amidation. Reaction conditions (e.g., temperature, pH, and solvent selection) should align with protocols for analogous piperazine-containing compounds .
- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and X-ray crystallography to resolve bond angles and conformations, as demonstrated in crystallographic studies of related piperazine derivatives .
Q. How can researchers determine the solubility and optimal storage conditions for this compound?
- Solubility : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at physiological pH (6.8–7.4). Solvent selection should consider compatibility with biological assays and avoid precipitation in stock solutions .
- Storage : Store lyophilized powder at -20°C under inert gas (argon/nitrogen) to prevent oxidation. For short-term use, prepare fresh DMSO stock solutions (10 mM) and avoid freeze-thaw cycles .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in receptor-binding assays?
- SAR Design : Synthesize analogs with modifications to the methoxyphenyl group (e.g., halogen substitution, methylation) or piperazine ring (e.g., N-alkylation). Compare binding affinities using radioligand displacement assays (e.g., 5-HT receptor subtypes) .
- Data Interpretation : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding pocket interactions, leveraging crystallographic data from similar piperazine-aryl systems .
Q. How should researchers address contradictory data in pharmacological studies, such as inconsistent receptor-binding results?
- Methodological Replication : Standardize assay conditions (e.g., buffer composition, temperature) across labs. Validate findings using orthogonal techniques, such as functional assays (e.g., cAMP measurement) alongside binding studies .
- Theoretical Alignment : Link results to established receptor theories (e.g., 5-HT receptor allosteric modulation) to contextualize anomalies. Reconcile discrepancies by analyzing ligand-receptor kinetics (e.g., association/dissociation rates) .
Q. What advanced analytical techniques are recommended for assessing purity and stability during long-term studies?
- Purity Analysis : Combine high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify impurities. Validate with elemental analysis (C, H, N) to confirm stoichiometry .
- Stability Profiling : Use accelerated stability testing (40°C/75% RH) and monitor degradation via liquid chromatography-mass spectrometry (LC-MS). Identify hydrolytic or oxidative degradation products .
Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetic properties?
- In Silico Tools : Apply quantitative structure-activity relationship (QSAR) models to predict logP, bioavailability, and blood-brain barrier permeability. Use molecular dynamics simulations to assess conformational stability in physiological environments .
- Metabolic Pathways : Predict cytochrome P450-mediated metabolism using software like Schrödinger’s ADMET Predictor, cross-referenced with in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
